molecular formula C21H20O6 B2442140 (Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate CAS No. 881042-71-3

(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate

Cat. No. B2442140
CAS RN: 881042-71-3
M. Wt: 368.385
InChI Key: ZJBHPNFVZBMJCW-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyran Derivatives

Benzofuran derivatives have been used in the synthesis of pyran derivatives, showcasing the reactivity of 3-oxo-2,3-dihydrobenzofuran with various alkyl propenoates to afford compounds with potential application in material science and organic synthesis (Mérour & Cossais, 1991).

Enhancing Reactivity for Polymer Synthesis

Phenolic compounds like phloretic acid, derived from similar structural motifs, have been explored to enhance the reactivity of molecules towards benzoxazine ring formation, pointing towards applications in renewable polymer synthesis and material engineering (Trejo-Machin et al., 2017).

Catalysis and Polymerization

Zinc phenoxides, with structural relevance to benzofuran derivatives, have shown significant catalytic activity for the copolymerization of epoxides and carbon dioxide, illustrating applications in sustainable polymer production and environmental chemistry (Darensbourg et al., 1999).

Asymmetric Synthesis

Compounds derived from furan and butenolide, which share structural features with the compound , have been employed in asymmetric synthesis, demonstrating the potential of these chemical frameworks in the synthesis of chiral molecules with applications in pharmaceuticals and agrochemicals (Pelter, Ward, & Sirit, 1994).

properties

IUPAC Name

methyl 2-[2-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-25-15-9-10-16-18(12-15)27-19(20(16)22)11-14-7-5-6-8-17(14)26-13(2)21(23)24-3/h5-13H,4H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBHPNFVZBMJCW-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC(C)C(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC(C)C(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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